The asymmetric conjugate addition of nucleophiles to nitroolefins, a cornerstone of modern organic synthesis, provides a powerful and direct route to a diverse array of chiral molecules. These products are valuable building blocks for pharmaceuticals, natural products, and other functional materials.[1][2] The development of organocatalysis has revolutionized this field by offering a more sustainable and often more selective alternative to traditional metal-based catalysts.[1][3] Small organic molecules, such as proline derivatives, thioureas, and cinchona alkaloids, have emerged as highly effective catalysts for these transformations, often providing high yields and excellent stereocontrol under mild reaction conditions.[1][4][5][6][7]
This guide provides a comprehensive comparison of the performance of major classes of organocatalysts in the asymmetric Michael addition to nitroolefins. We will delve into the mechanistic underpinnings of these catalytic systems, present standardized protocols for their evaluation, and offer a head-to-head comparison of their performance based on experimental data from the literature. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to aid in the selection of the optimal catalyst for their specific synthetic needs.
The success of organocatalyzed nitroolefin addition lies in the diverse activation modes employed by different catalyst families. Understanding these mechanisms is crucial for rational catalyst selection and reaction optimization.
L-proline was one of the first organocatalysts to be successfully employed in the asymmetric conjugate addition of carbonyl compounds to nitroalkenes.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic activity. The secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group activates the nitroolefin electrophile via hydrogen bonding.[8] This dual activation strategy facilitates the stereoselective addition of the enamine to the nitroolefin.[8]
Numerous proline derivatives have been developed to improve upon the efficiency and selectivity of the parent amino acid.[1][9] For instance, adamantoyl L-prolinamides have demonstrated high efficiency in the Michael addition of both aldehydes and ketones to nitroalkenes, achieving excellent enantioselectivities.[10]
Bifunctional thiourea and squaramide catalysts have proven to be exceptionally effective in a wide range of asymmetric transformations, including the Michael addition to nitroolefins.[1][2] These catalysts typically incorporate a chiral scaffold bearing both a hydrogen-bond donor moiety (the thiourea or squaramide) and a Brønsted base (often a primary or tertiary amine).[11][12][13]
The thiourea or squaramide group activates the nitroolefin by forming a double hydrogen bond with the nitro group, enhancing its electrophilicity.[1] Concurrently, the basic amine moiety activates the nucleophile, for example, by deprotonating a pro-nucleophile like a 1,3-dicarbonyl compound or by forming an enamine with a ketone or aldehyde.[2][14] This cooperative catalysis within a single molecule leads to highly organized transition states and, consequently, high levels of stereocontrol.[15][16]
Cinchona alkaloids, naturally occurring and readily available chiral scaffolds, have been extensively modified to create a diverse array of powerful organocatalysts.[4][17] For the Michael addition to nitroolefins, derivatives bearing functionalities such as primary amines, thioureas, or hydroxyl groups at the C9 position have been particularly successful.[4]
The catalytic activity of Cinchona alkaloid derivatives often stems from their ability to act as bifunctional catalysts.[18] The quinuclidine nitrogen can function as a Brønsted base to activate the nucleophile, while other functionalities on the catalyst scaffold, such as a thiourea or hydroxyl group, can activate the nitroolefin through hydrogen bonding.[4][18] These catalysts have been successfully employed in the addition of a wide range of nucleophiles, including ketones, aldehydes, and nitroalkanes, to nitroolefins.[4][11]
To provide a fair and objective comparison of different organocatalysts, it is essential to evaluate their performance under standardized conditions. The following protocol outlines a general procedure for benchmarking organocatalysts in the asymmetric Michael addition of a model ketone to a model nitroolefin.
The asymmetric Michael addition of cyclohexanone to β-nitrostyrene is a commonly used benchmark reaction to evaluate the performance of organocatalysts.[1][2]
The following table summarizes the performance of representative organocatalysts from different classes in the asymmetric Michael addition to nitroolefins. The data has been compiled from the literature to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in reaction conditions, substrates, and analytical methods across different studies.
The comparative data highlights several key trends in the performance of different organocatalyst classes for nitroolefin addition:
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Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 898. [Link]
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Reisman, S. E., & Doyle, A. G. (2006). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 128(46), 14822–14823. [Link]
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Alemán, J., Parra, A., & Marzo, L. (2016). An electrostatically enhanced bifunctional enantioselective thiourea catalyst. Organic & Biomolecular Chemistry, 14(3), 857-864. [Link]
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Ma, G. N., Jiang, J., & Shi, Y. (2007). Highly Enantioselective Michael Addition of Aromatic Ketones to Nitroolefins Promoted by Chiral Bifunctional Primary Amine-thiourea Catalysts Based on Saccharides. Organic Letters, 9(12), 2273–2276. [Link]
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Jin, H., Kim, S. T., Hwang, G. S., & Ryu, D. H. (2016). l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry, 81(7), 2891–2899. [Link]
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Tsogoeva, S. B. (2013). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry, 11(39), 6641-6649. [Link]
-
Wang, Y., Li, H., Wang, Y., & Zu, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Organic Letters, 8(5), 903–906. [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 3045–3073. [Link]
-
Mohapatra, S., & Nayak, S. (2021). Recent Advances in Organocatalytic Asymmetric Michael Addition Reactions to α, β‐Unsaturated Nitroolefins. ChemistrySelect, 6(16), 3747-3766. [Link]
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Wang, J., Li, H., & Zu, L. (2006). An Effective Bifunctional Thiourea Catalyst for Highly Enantio- and Diastereoselective Michael Addition of Cyclohexanone to Nitroolefins. Advanced Synthesis & Catalysis, 348(15), 2047-2050. [Link]
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Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]
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Chen, J. R., Lu, H. H., Li, X. Y., & Xiao, W. J. (2005). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. Chemical Communications, (43), 5434-5436. [Link]
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Cobb, A. J. A., Shaw, D. M., & Ley, S. V. (2004). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 2(23), 3387-3395. [Link]
-
Ashokkumar, V., & Siva, A. (2015). Cinchona alkaloid-based chiral catalysts act as highly efficient multifunctional organocatalysts for the asymmetric conjugate addition of malonates to nitroolefins. Organic & Biomolecular Chemistry, 13(41), 10216-10225. [Link]
-
Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis, 2010(08), 1229-1279. [Link]
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Vicario, J. L., Badía, D., & Carrillo, L. (2007). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, (37), 3801-3813. [Link]
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Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
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Lu, A., Liu, T., Wu, R., Wang, Y., Wu, G., Zhou, Z., ... & Tang, C. (2011). A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins. The Journal of Organic Chemistry, 76(10), 3872-3879. [Link]
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Lee, H. W., & Kim, K. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5035. [Link]
-
Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(19), 6084–6085. [Link]
-
Kumar, A., & Chimni, S. S. (2019). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry, 43(3), 1335-1341. [Link]
-
Li, J., Wang, Y., & Liu, Y. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. Molecules, 27(22), 7808. [Link]
-
Frings, M., & Bolm, C. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society, 133(14), 5221–5223. [Link]
-
Nájera, C., & de la Moya, S. (2017). Enantioselective conjugate addition of aldehydes to nitroolefins catalysed by 11.…. ResearchGate. [Link]
-
Seebach, D., & Colvin, E. W. (2017). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. ResearchGate. [Link]
-
de Oliveira, K. T., & de Oliveira, H. C. (2019). Theoretical free energy profile and benchmarking of functionals for amino-thiourea organocatalyzed nitro-Michael addition reaction. Physical Chemistry Chemical Physics, 21(34), 18696-18705. [Link]
-
Companyó, X., & Rios, R. (2012). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Angewandte Chemie International Edition, 51(35), 8854–8857. [Link]
-
Ciriminna, R., & Pagliaro, M. (2018). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. ChemSusChem, 11(1), 104-111. [Link]
-
Sheldon, R. A., & Woodley, J. M. (2023). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Green Chemistry, 25(1), 13-34. [Link]
-
Le Bailly, B. A. F., & Clayden, J. (2023). Enantioselective conjugate addition to nitroolefins catalysed by helical peptides with a single remote stereogenic centre. Chemical Science, 14(46), 12891-12896. [Link]
-
Parra, A., & Alemán, J. (2021). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Advanced Synthesis & Catalysis, 363(16), 3845-3851. [Link]
-
Aho, J. E., & Pihko, P. M. (2011). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Angewandte Chemie International Edition, 50(23), 5431–5434. [Link]
-
Tao, Z., et al. (2023). Language models and protocol standardization guidelines for accelerating synthesis planning in heterogeneous catalysis. Nature Communications, 14(1), 7898. [Link]
-
Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision, 16(3), 123-131. [Link]
-
ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols. [Link]
-
ResearchGate. (n.d.). Examples of organocatalysts and additives employed in the Michael... [Link]
-
Parra, A., & Alemán, J. (2021). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins under Batch and Continuous-Flow Conditions. Advanced Synthesis & Catalysis, 363(16), 3845-3851. [Link]
-
AMS Dottorato. (n.d.). Development of new protocols for Organocatalysis. [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Lee, H. W., & Kim, K. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2736. [Link]